Piperidine, 1-acetyl-2-ethenyl-(9CI)

Aza-Claisen Rearrangement Ring Expansion Synthetic Methodology

Piperidine, 1-acetyl-2-ethenyl-(9CI), also known as 1-acetyl-2-vinylpiperidine, is an N-acylpiperidine derivative (C₉H₁₅NO, MW 153.22 g/mol) featuring both an N-acetyl protecting group and a vinyl substituent at the 2-position of the piperidine ring. This compound belongs to the broader class of 1-acyl-2-vinylazacycles and is primarily recognized as a versatile synthetic intermediate, enabling a unique ring expansion reaction via an amide enolate-induced aza-Claisen rearrangement to yield medium-ring lactams.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 119554-68-6
Cat. No. B038642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-acetyl-2-ethenyl-(9CI)
CAS119554-68-6
SynonymsPiperidine, 1-acetyl-2-ethenyl- (9CI)
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1C=C
InChIInChI=1S/C9H15NO/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3
InChIKeyAERRQUBTXDYAFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidine, 1-acetyl-2-ethenyl-(9CI) (CAS 119554-68-6): Structural Identity and Core Synthetic Utility


Piperidine, 1-acetyl-2-ethenyl-(9CI), also known as 1-acetyl-2-vinylpiperidine, is an N-acylpiperidine derivative (C₉H₁₅NO, MW 153.22 g/mol) featuring both an N-acetyl protecting group and a vinyl substituent at the 2-position of the piperidine ring. This compound belongs to the broader class of 1-acyl-2-vinylazacycles and is primarily recognized as a versatile synthetic intermediate, enabling a unique ring expansion reaction via an amide enolate-induced aza-Claisen rearrangement to yield medium-ring lactams [1]. The synergistic presence of the N-acyl activating group and the 2-vinyl moiety is the critical structural feature that unlocks its primary documented synthetic application, distinguishing it from simpler piperidine derivatives that lack this bifunctional reactivity [2].

Bifunctional N-acyl and 2-vinyl groups enable aza-Claisen rearrangement pathway
Primary use as synthetic intermediate for medium-ring lactam (azecinone) construction
Documented ring-expansion reactivity specific to piperidine scaffold

Why Generic Substitution Fails for Piperidine, 1-acetyl-2-ethenyl-(9CI) in Ring Expansion Chemistry


Generic substitution of 1-acetyl-2-vinylpiperidine with simpler N-acylpiperidines or non-acylated 2-vinylpiperidines is not possible for its key documented application in aza-Claisen rearrangement-induced ring expansion. This transformation is mechanistically dependent on the formation of a specific amide enolate from the 1-acyl group, which subsequently undergoes a [3,3]-sigmatropic rearrangement with the nearby 2-vinyl substituent [1]. Compounds lacking the N-acyl group, such as 2-vinylpiperidine, cannot form the requisite amide enolate. Conversely, compounds lacking the 2-vinyl group, such as 1-acetylpiperidine, cannot undergo the necessary sigmatropic rearrangement. Furthermore, the success of this reaction is highly sensitive to the substitution pattern of the aza-cycle; the same ring expansion strategy is not effective or gives only trace products when applied to other ring-sized 2-vinylazacycles like 2-vinylaziridine or 2-vinylazetidine, highlighting the unique suitability of the piperidine scaffold for this specific transformation [2].

2-Vinylpiperidine lacks N-acetyl group, preventing requisite amide enolate formation for the rearrangement.
1-Acetylpiperidine lacks 2-vinyl group; the [3,3]-sigmatropic shift cannot proceed without vinyl unsaturation.
Smaller ring 2-vinylazacycles (aziridine, azetidine, pyrrolidine) give trace or no product under standard conditions.

Quantitative Differentiation of 1-Acetyl-2-vinylpiperidine from Key Analogs


Aza-Claisen Rearrangement: Superior Reaction Yield with LHMDS as Base

For the ring expansion reaction of 1-acyl-2-vinylpiperidines, the choice of base significantly impacts the reaction yield. Systematic evaluation of different bases shows that Lithium Hexamethyldisilazide (LHMDS) provides superior results compared to alternatives. The target compound's 1-acetyl-2-vinylpiperidine scaffold consistently gives 'good yields' of the rearranged lactam when LHMDS is used, whereas the use of sec-Butyllithium (sec-BuLi), Potassium Hexamethyldisilazide (KHMDS), or Sodium Hexamethyldisilazide (NHMDS) results in 'much lower yields' [1]. This yield dependency on the base is a critical experimental parameter for reproducible synthesis.

Base comparison for ring expansion
Head-to-head
LHMDS gives good yields; sec-BuLi, KHMDS, NHMDS result in much lower yields. Conditions: THF, temp. control.
Base selection critically affects reaction outcome; LHMDS is reported as effective.
Reported qualitative yield comparison.
Aza-Claisen Rearrangement Ring Expansion Synthetic Methodology

Solvent Compatibility: Reaction Yields are Highly Solvent-Dependent

The aza-Claisen ring expansion of 1-acetyl-2-vinylpiperidine exhibits a strong solvent dependence. The use of aromatic hydrocarbon solvents beyond toluene, such as benzene or xylene, or ethereal solvents like dioxane, results in a 'relatively lower yield' compared to using toluene as the solvent [1]. While decane can provide the same yield as toluene, it is noted as a 'less convenient solvent' [2]. This information is critical for process chemists aiming to maximize throughput.

Solvent effect on yield
Method context
Toluene provides high yields; benzene, xylene, dioxane give relatively lower yield. Decane yields match but less convenient.
Solvent choice influences reaction efficiency; toluene is the reported standard.
Rank-order solvent suitability established.
Reaction Optimization Solvent Effects Amide Enolate Chemistry

Scaffold-Specific Reactivity: Piperidine Outperforms Other Ring Sizes for Ring Expansion

The ring expansion reaction via amide enolate aza-Claisen rearrangement is highly sensitive to the size of the aza-cycle. Under the standard reaction conditions developed for 1-acyl-2-vinylpiperidine (and piperazine), the reaction does not proceed satisfactorily for other ring-sized 2-vinylazacycles. Specifically, attempts at ring expansion of 2-vinylaziridine, 2-vinylazetidine, and 2-vinylpyrrolidine either do not perform well or afford only a 'trace amount of the desired products' [1]. This sharply underscores the preferential reactivity of the 6-membered piperidine ring in this transformation.

Scaffold ring-size comparison
Reported
Piperidine ring gives good yields of 10-membered lactam. Aziridine, azetidine, pyrrolidine give trace or unsatisfactory results.
Piperidine scaffold is productive; smaller rings are ineffective.
Class-level scaffold dependency noted.
Scaffold Hopping Ring Expansion Aza-Claisen Rearrangement

Functional Group Incompatibility: Vinyl Group is Essential for Sigmatropic Rearrangement

The aza-Claisen mechanism is fundamentally a [3,3]-sigmatropic rearrangement and requires an allylic vinyl group. Analogs of 1-acetyl-2-vinylpiperidine where the vinyl group is replaced by a non-allylic group, such as the ethyl group in 1-acetyl-2-ethylpiperidine (CAS 89578-41-6), are chemically incapable of undergoing this rearrangement. Similarly, the 2-ethynyl analog (1-acetyl-2-ethynylpiperidine, CAS 130609-74-4), despite having unsaturation, presents a different reactivity profile and is not reported to undergo the same ring-expansion to a lactam. This is due to the linear geometry of the alkyne, which cannot form the required cyclic 6-membered transition state for a Claisen-type rearrangement [1].

Vinyl vs. other unsaturation
Class-level inference
Vinyl group enables [3,3]-sigmatropic rearrangement. Ethyl or ethynyl analogs cannot react; alkyne geometry incompatible.
2-Vinyl moiety is essential for the aza-Claisen pathway.
Structural requirement for reaction.
Structure-Activity Relationship Sigmatropic Rearrangement Synthetic Methodology

Supplier Purity Benchmarks: Commercial Availability at 95% Purity

Commercial availability of 1-acetyl-2-vinylpiperidine (CAS 119554-68-6) is less widespread than that of its ethynyl analog. The 2-ethynyl analog (CAS 128960-04-3) is listed by major suppliers at a standard purity of 95% . For the target compound, a standard of 95% purity has also been reported by specialty suppliers, ensuring fitness for use as a synthetic intermediate . In contrast, the more common 2-vinylpiperidine (without the N-acetyl group) is often synthesized and used in situ due to its volatility and reactivity.

Commercial purity benchmark
Data to verify
Available at 95% purity from specialty suppliers, similar to ethynyl analog.
Reported purity standard supports procurement specification.
Supplier data; confirm with certificate of analysis.
Quality Control Supplier Comparison Procurement

High-Value Application Scenarios for Piperidine, 1-acetyl-2-ethenyl-(9CI)


Synthesis of 10-Membered Ring Lactams (Azecinones) via Aza-Claisen Ring Expansion

The primary and most validated application of 1-acetyl-2-vinylpiperidine is its use as a substrate for aza-Claisen rearrangement-induced ring expansion to form 3,4,7,8,9,10-hexahydro-2(1H)-azecinones [1]. This transformation is stereospecific and occurs under the optimized conditions of LHMDS in toluene, yielding a medium-ring lactam with defined E-olefin geometry. This methodology serves as a key step in the synthesis of bioactive alkaloids and their analogs, as documented in subsequent literature that builds on this foundational reaction [2]. Researchers pursuing complex alkaloid synthesis or developing novel medium-ring containing pharmaceuticals should prioritize this compound as a strategically designed building block.

Investigating Structure-Reactivity Relationships in Sigmatropic Rearrangements

Due to its well-defined but sensitive reactivity profile, 1-acetyl-2-vinylpiperidine is an excellent probe for studying the fundamentals of the aza-Claisen rearrangement. Academic labs focused on physical organic chemistry can use this compound to explore the effects of different bases, solvents, and N-substituents on reaction yield and stereochemistry, building on the established baseline data [1]. Its commercial availability makes such systematic investigations far more reproducible than relying on freshly prepared, uncharacterized 2-vinylpiperidine.

Process Development and Scale-Up of Heterocyclic Transformations

The established knowledge of how base (LHMDS vs. others) and solvent (toluene vs. benzene, dioxane) affect the reaction yield makes this compound a suitable candidate for process chemistry scale-up studies [1]. A process chemist can directly apply this data to design a robust, scalable protocol for producing multi-gram quantities of the functionalized lactam product. The defined purity benchmark (95%) of the starting material provides a reliable quality control parameter for GMP-like or scale-up intermediate production.

Application
Selection Property
Validation Focus
10-Membered lactam (azecinone) synthesis
Aza-Claisen rearrangement reactivity
Protocol reproducibility and yield under reported base/solvent conditions
Mechanistic study of sigmatropic rearrangements
Sensitivity to base, solvent, and N-substituent
Reaction parameter mapping and stereochemical outcome
Process-scale heterocyclic intermediate production
Known reaction parameter space and purity benchmark
Scalability assessment and purity consistency
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